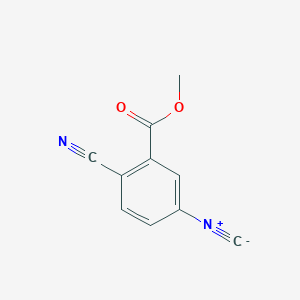

Methyl 2-cyano-5-isocyanobenzoate

Description

Methyl 2-cyano-5-isocyanobenzoate is a substituted benzoate ester featuring both cyano (-CN) and isocyano (-NC) functional groups at positions 2 and 5 of the benzene ring, respectively. Its molecular formula is C₁₀H₆N₂O₂, with a molecular weight of 194.17 g/mol. The compound’s unique electronic and steric properties arise from the combination of electron-withdrawing substituents (cyano and isocyano) and the methyl ester group, making it a candidate for applications in organic synthesis, coordination chemistry, and pharmaceutical intermediates.

Properties

IUPAC Name |

methyl 2-cyano-5-isocyanobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2O2/c1-12-8-4-3-7(6-11)9(5-8)10(13)14-2/h3-5H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWULNBVVDJURW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)[N+]#[C-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves specific synthetic routes and reaction conditions. Typically, the synthesis may involve the use of precursor chemicals that undergo a series of chemical reactions under controlled conditions to yield the desired product. The exact synthetic route and conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes are designed to optimize the yield and purity of the compound while minimizing costs and environmental impact. Common industrial methods may include batch or continuous flow reactions, where the reactants are continuously fed into a reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: It can also undergo reduction reactions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: The compound may be used in biological studies to investigate its effects on biological systems.

Industry: The compound is utilized in various industrial processes, including the production of materials and chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves specific molecular targets and pathways. The compound may interact with certain enzymes or receptors, leading to a cascade of biochemical reactions. These interactions can result in various physiological or biochemical effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The most structurally analogous compound identified is Methyl 2-isocyano-5-chlorobenzoate (C₉H₆ClNO₂, molecular weight: 195.6 g/mol) . Other benzoate derivatives with substituents at analogous positions (e.g., nitro, methoxy, or halogen groups) are also relevant for comparative analysis.

Table 1: Structural and Physicochemical Comparison

| Property | Methyl 2-cyano-5-isocyanobenzoate | Methyl 2-isocyano-5-chlorobenzoate |

|---|---|---|

| Molecular Formula | C₁₀H₆N₂O₂ | C₉H₆ClNO₂ |

| Molecular Weight (g/mol) | 194.17 | 195.6 |

| Substituents | -CN (position 2), -NC (position 5) | -NC (position 2), -Cl (position 5) |

| Functional Groups | Cyano, isocyano, ester | Isocyano, chloro, ester |

| Polarity | High (dual nitrile groups) | Moderate (chloro + isocyano) |

| Reactivity | Prone to cycloaddition reactions | Nucleophilic substitution at Cl |

Reactivity and Stability

- Methyl 2-cyano-5-isocyanobenzoate: The dual nitrile groups enhance electrophilicity, favoring participation in [2+2] or [3+2] cycloaddition reactions. The isocyano group (-NC) is highly reactive, enabling metal coordination or insertion into C–H bonds .

- Methyl 2-isocyano-5-chlorobenzoate: The chloro group (-Cl) at position 5 allows for nucleophilic substitution, while the isocyano group retains reactivity toward transition metals. However, the absence of a cyano group reduces its utility in nitrile-based coupling reactions.

Spectroscopic Differentiation

- NMR Spectroscopy: The cyano group in Methyl 2-cyano-5-isocyanobenzoate produces distinct ¹³C NMR signals (~115–120 ppm for -CN), while the isocyano group resonates at ~160–165 ppm.

- FTIR: The cyano group exhibits a sharp peak at ~2240 cm⁻¹, whereas the isocyano group absorbs at ~2120 cm⁻¹. The ester carbonyl (C=O) appears at ~1720 cm⁻¹ in both compounds .

Research Findings and Industrial Relevance

- Coordination Chemistry: Methyl 2-cyano-5-isocyanobenzoate’s isocyano group forms stable complexes with transition metals (e.g., Au, Pd), which are explored in catalysis .

- Pharmaceutical Potential: Derivatives of Methyl 2-isocyano-5-chlorobenzoate have been investigated as antimicrobial agents, though its cyano-containing analogue shows broader reactivity for drug-like molecule synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.